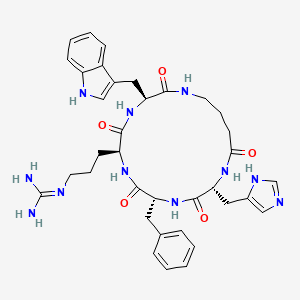

![molecular formula C38H46N12O6 B10847330 c[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847330.png)

c[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2 est un peptide synthétique avec une séquence spécifique d'acides aminés. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine.

Méthodes De Préparation

La synthèse de C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Couplage : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur sur l'acide aminé est éliminé.

Addition du prochain acide aminé : Le prochain acide aminé, avec un groupe amino protégé, est couplé à la chaîne en croissance.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à ce que la séquence souhaitée soit atteinte.

Clivage : Le peptide complet est clivé de la résine et purifié.

Les méthodes de production industrielle peuvent impliquer l'optimisation du processus SPPS pour augmenter le rendement et la pureté, ainsi que l'utilisation de synthétiseurs peptidiques automatisés pour rationaliser le processus .

Analyse Des Réactions Chimiques

C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2 : peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les chaînes latérales de certains acides aminés, tels que le tryptophane et la méthionine.

Réduction : Cette réaction peut réduire les ponts disulfures entre les résidus de cystéine.

Substitution : Cette réaction peut impliquer le remplacement d'acides aminés spécifiques par d'autres pour étudier les relations structure-activité.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le dithiothréitol et divers dérivés d'acides aminés pour les réactions de substitution .

Applications de la recherche scientifique

This compound : a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Il sert de peptide modèle pour étudier les interactions protéine-protéine et les interactions enzyme-substrat.

Médecine : Il a des applications thérapeutiques potentielles, telles que le développement de médicaments à base de peptides pour diverses maladies.

Industrie : Il peut être utilisé dans le développement de nouveaux matériaux et comme outil dans la recherche en biotechnologie

Mécanisme d'action

Le mécanisme d'action de This compound implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. La séquence peptidique lui permet de se lier à ces cibles avec une grande spécificité et une grande affinité. Le cycle pyrazine et les résidus d'acides aminés contribuent à l'affinité de liaison et à la sélectivité globales. Cette interaction peut moduler l'activité de la cible, conduisant à divers effets biologiques .

Applications De Recherche Scientifique

C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2: has several scientific research applications:

Chemistry: It is used to study peptide synthesis and modification techniques.

Biology: It serves as a model peptide for studying protein-protein interactions and enzyme-substrate interactions.

Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs for various diseases.

Industry: It can be used in the development of new materials and as a tool in biotechnology research

Mécanisme D'action

The mechanism of action of C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence allows it to bind to these targets with high specificity and affinity. The pyrazine ring and the amino acid residues contribute to the overall binding affinity and selectivity. This interaction can modulate the activity of the target, leading to various biological effects .

Comparaison Avec Des Composés Similaires

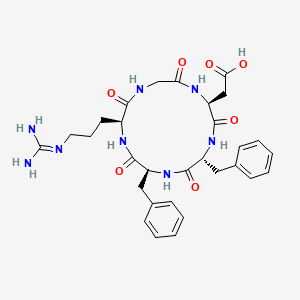

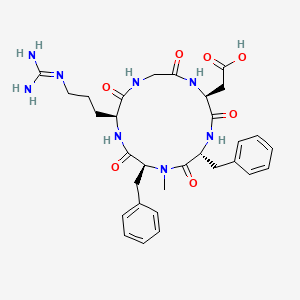

C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2 : peut être comparé à d'autres peptides similaires, tels que :

Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-val-NH2 : Ce peptide a une séquence similaire mais n'a pas le cycle pyrazine, ce qui peut affecter ses propriétés de liaison et son activité biologique.

Mélanotan II : Ce peptide a une séquence différente mais partage certaines caractéristiques structurales, telles que la présence d'acides aminés aromatiques.

La singularité de This compound réside dans sa séquence spécifique et l'inclusion du cycle pyrazine, qui peut améliorer son affinité de liaison et sa sélectivité pour certaines cibles.

Propriétés

Formule moléculaire |

C38H46N12O6 |

|---|---|

Poids moléculaire |

766.8 g/mol |

Nom IUPAC |

(4R,7S,10S,13S)-4-benzyl-7-[3-(diaminomethylideneamino)propyl]-10-(1H-indol-3-ylmethyl)-2,5,8,11,19-pentaoxo-3,6,9,12,18,21,24-heptazabicyclo[18.4.0]tetracosa-1(24),20,22-triene-13-carboxamide |

InChI |

InChI=1S/C38H46N12O6/c39-32(51)26-13-6-7-15-44-36(55)30-31(43-18-17-42-30)37(56)50-28(19-22-9-2-1-3-10-22)34(53)48-27(14-8-16-45-38(40)41)33(52)49-29(35(54)47-26)20-23-21-46-25-12-5-4-11-24(23)25/h1-5,9-12,17-18,21,26-29,46H,6-8,13-16,19-20H2,(H2,39,51)(H,44,55)(H,47,54)(H,48,53)(H,49,52)(H,50,56)(H4,40,41,45)/t26-,27-,28+,29-/m0/s1 |

Clé InChI |

JJPMYGFCLXEQSM-FKWFRFQNSA-N |

SMILES isomérique |

C1CCNC(=O)C2=NC=CN=C2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C1)C(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5 |

SMILES canonique |

C1CCNC(=O)C2=NC=CN=C2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C1)C(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-5-yl]urea](/img/structure/B10847255.png)

![c-[-Arg-Gly-Asp-Acpca31-]](/img/structure/B10847287.png)

![C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine](/img/structure/B10847288.png)

![c[-Arg-Gly-Asp-Acpca19-]](/img/structure/B10847289.png)

![c[-Arg-Gly-Asp-Acpca34-]](/img/structure/B10847296.png)

![c[-Arg-Gly-Asp-Acpca35-]](/img/structure/B10847308.png)

![c[-Arg-Gly-Asp-Acpca36-]](/img/structure/B10847321.png)

![c-[-Arg-Gly-Asp-Acpca33-]](/img/structure/B10847325.png)

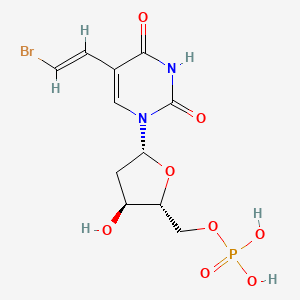

![c[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2](/img/structure/B10847331.png)

![c[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2](/img/structure/B10847346.png)